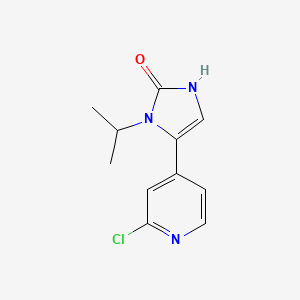
tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a methoxy group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate typically involves the reaction of 5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity. It is particularly useful in the investigation of acetylcholinesterase inhibitors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors .
Comparison with Similar Compounds
- tert-Butyl (4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate
- tert-Butyl (5-chloro-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate
- tert-Butyl (5-chloro-4-methoxy-2,3-dihydrobenzofuran-7-yl)carbamate
Uniqueness: tert-Butyl (5-chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran-7-yl)carbamate is unique due to the specific combination of substituents on the benzofuran ring. The presence of both chloro and methoxy groups, along with the tert-butyl carbamate moiety, imparts distinct chemical and biological properties to the compound .
Properties
Molecular Formula |
C16H22ClNO4 |
|---|---|
Molecular Weight |
327.80 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-4-methoxy-3,3-dimethyl-2H-1-benzofuran-7-yl)carbamate |
InChI |
InChI=1S/C16H22ClNO4/c1-15(2,3)22-14(19)18-10-7-9(17)12(20-6)11-13(10)21-8-16(11,4)5/h7H,8H2,1-6H3,(H,18,19) |
InChI Key |
UCLJRXKYKCJUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C(=C(C=C2NC(=O)OC(C)(C)C)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



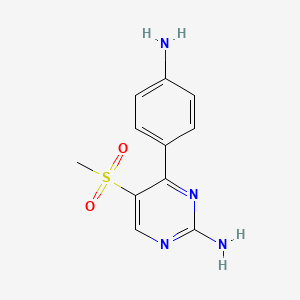


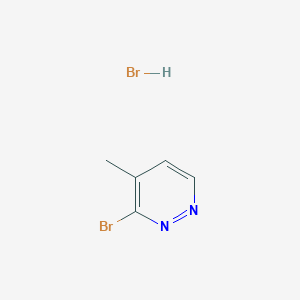
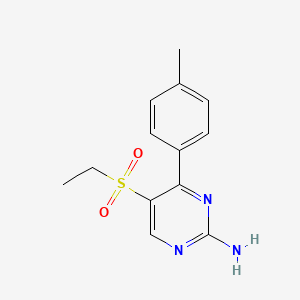
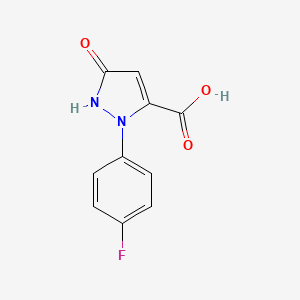

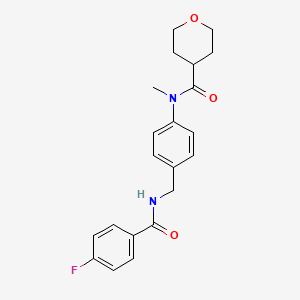
![2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11782830.png)

